Superior PARP3 Selectivity Profile vs. Clinical PARP Inhibitors
ME0328 exhibits a distinct selectivity profile for ARTD3/PARP3 compared to clinically used PARP inhibitors. While olaparib, niraparib, and rucaparib are potent inhibitors of PARP1 and PARP2 with varying activity against PARP3, ME0328 was optimized for selective PARP3 inhibition with an IC50 of 0.89±0.28 μM in histone H1 modification assays [1]. Against other ARTD family members, ME0328 shows significantly weaker activity: ARTD1/PARP1 IC50 = 6.3 μM (7.1-fold selectivity), ARTD2/PARP2 IC50 = 10.8 μM (12.1-fold selectivity), and IC50 >30 μM for ARTD5/TNKS1, ARTD6/TNKS2, ARTD10/PARP10, and other family members . This contrasts with niraparib, which shows 342-fold selectivity for PARP1/2 over PARP3 (PARP3 IC50 = 1300 nM) [2], and veliparib, with a PARP3 IC50 of 2040 nM [3]. Rucaparib inhibits PARP3 with an IC50 of 407 nM but also potently inhibits PARP1 (Ki = 1.4 nM) and PARP2 [4]. Talazoparib shows high affinity for PARP3 (Kd = 24 nM) but is also a potent PARP1/2 inhibitor (Ki = 1.2/0.85 nM) [5].
| Evidence Dimension | Inhibitory potency and selectivity for PARP3 vs. other PARP family members |
|---|---|
| Target Compound Data | ARTD3/PARP3 IC50 = 0.89±0.28 μM; ARTD1 IC50 = 6.3 μM (7.1x); ARTD2 IC50 = 10.8 μM (12.1x); other ARTDs >30 μM |
| Comparator Or Baseline | Olaparib: PARP3 IC50 ~200 nM (also potent PARP1/2 inhibitor); Niraparib: PARP3 IC50 = 1300 nM (selective for PARP1/2); Rucaparib: PARP3 IC50 = 407 nM (broad PARP inhibitor); Veliparib: PARP3 IC50 = 2040 nM; Talazoparib: PARP3 Kd = 24 nM (potent PARP1/2 inhibitor); PJ34: broad PARP inhibitor with EC50 = 20 nM |
| Quantified Difference | ME0328 provides 7-fold selectivity over PARP1 and >33-fold over most other ARTDs, enabling PARP3-specific studies unlike broad inhibitors; it is the most potent and selective PARP3 probe available |
| Conditions | In vitro histone H1 modification assay for ME0328; recombinant enzyme assays for comparators (various sources) |
Why This Matters
This selectivity profile enables researchers to attribute observed biological effects specifically to PARP3 inhibition, a critical requirement for target validation and mechanistic studies, whereas broad-spectrum inhibitors confound interpretation.
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